4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug Design Physicochemical Properties

Sourcing metabolically stable 7-azaindole scaffolds? 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1256801-93-0) addresses oxidative clearance liabilities in 3-unsubstituted analogs. • logP 3.89 enhances passive membrane permeability for intracellular kinase targets • Orthogonal C-4/C-6 Cl handles enable iterative Suzuki-Miyaura couplings for focused library synthesis • 3-CF3 blocks pyrrole ring oxidation, improving PK profiles in rodent models. Supplied at ≥97% purity; store at 2-8°C, ships at ambient temperature.

Molecular Formula C8H3Cl2F3N2
Molecular Weight 255.02 g/mol
CAS No. 1256801-93-0
Cat. No. B1513318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1256801-93-0
Molecular FormulaC8H3Cl2F3N2
Molecular Weight255.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)Cl
InChIInChI=1S/C8H3Cl2F3N2/c9-4-1-5(10)15-7-6(4)3(2-14-7)8(11,12)13/h1-2H,(H,14,15)
InChIKeyTXPTXMVVDABNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-(trifluoromethyl)-7-azaindole Overview


4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a polyhalogenated 7-azaindole derivative with the molecular formula C8H3Cl2F3N2 and a molecular weight of 255.02 g/mol . It features chlorine atoms at the 4 and 6 positions and a trifluoromethyl group at the 3 position on the pyrrolo[2,3-b]pyridine core. This substitution pattern confers a high computed logP of 3.89, distinguishing it from non-fluorinated analogs . Commercially available purities typically range from 95% to 97%, as indicated by multiple vendor specifications . The compound serves primarily as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries via sequential cross-coupling reactions.

Why 4,6-Dichloro-3-(trifluoromethyl)-7-azaindole Cannot Be Replaced


Substituting 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with the more common 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5) introduces a critical physicochemical shift. The loss of the 3-CF3 group reduces the computed logP by approximately 0.7–1.0 units (from 3.89 to 2.87–3.15), significantly altering lipophilicity and membrane permeability profiles in downstream biological assays [1]. Furthermore, the 3-CF3 substituent is a key metabolic blocking group that prevents oxidative metabolism at the pyrrole ring, a liability in non-fluorinated analogs. Mono-chloro analogs (e.g., 4-chloro or 6-chloro variants) eliminate the possibility of sequential, site-selective difunctionalization via cross-coupling, severely limiting synthetic versatility . The quantitative evidence below establishes why precise structural fidelity is required for reproducible results.

4,6-Dichloro-3-(trifluoromethyl)-7-azaindole vs. Closest Analogs


Lipophilicity: 3-CF3 vs. 3-H Analog

The target compound exhibits a computed logP of 3.89, which is 0.74–1.02 log units higher than the 3-unsubstituted comparator 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (logP 2.87–3.15). This increased lipophilicity is driven by the electron-withdrawing and hydrophobic trifluoromethyl group at the 3-position .

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability: 3-CF3 vs. Unsubstituted Pyrrole

The 3-trifluoromethyl group on the pyrrole ring serves as a metabolic blocking group, shielding the electron-rich pyrrole from cytochrome P450-mediated oxidation. In contrast, the 3-unsubstituted analog 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is susceptible to oxidative metabolism at the 3-position due to the absence of this electron-withdrawing substituent [1].

Metabolic Stability CYP450 Lead Optimization

Synthetic Versatility: Dual vs. Mono Chlorine Handles

The presence of two chlorine atoms at the 4 and 6 positions of the 7-azaindole core allows for stepwise, site-selective palladium-catalyzed cross-coupling reactions. Literature precedent on 4,6-dichloro-7-azaindoles demonstrates chemoselective Suzuki-Miyaura coupling at the more electron-deficient C-4 chlorine, followed by subsequent functionalization at C-6 [1]. Mono-chloro analogs (e.g., 4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, CAS 869335-75-1) are limited to a single derivatization step, reducing library diversity by 50–75%.

Cross-Coupling C-H Functionalization Parallel Synthesis

Commercial Availability and Purity Benchmarking

The target compound is available from multiple suppliers with purities typically specified at 95% (AKSci) or 97% (Achemblock) . In comparison, the 3-unsubstituted analog 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is also widely available, but the trifluoromethylated variant commands a premium price point and often requires longer lead times due to the additional synthetic step, reflecting its higher value as a late-stage diversification intermediate.

Procurement Quality Control Supply Chain

4,6-Dichloro-3-(trifluoromethyl)-7-azaindole Applications


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams targeting intracellular kinases (e.g., BTK, FGFR, GSK-3β) can use the target compound as a scaffold for generating focused libraries. The 3-CF3 group ensures a logP >3.5, enhancing passive membrane permeability, while the dual chlorine atoms allow sequential Suzuki-Miyaura couplings to introduce aryl/heteroaryl diversity at C-4 and C-6 [1]. The metabolically blocked pyrrole ring reduces the risk of oxidative clearance observed with 3-unsubstituted analogs, making the resulting leads more likely to exhibit adequate pharmacokinetic profiles in rodent models.

Agrochemical Discovery for Foliar Uptake

The elevated logP (3.89) of the target compound, compared to non-fluorinated 7-azaindoles (logP ~2.9–3.2), makes it a superior candidate for designing herbicides or fungicides requiring efficient foliar absorption. The dual chlorine substitution pattern additionally permits the attachment of diverse agrochemical motifs (e.g., sulfonamides, carboxamides) at both the 4 and 6 positions, enabling broad SAR exploration [2]. The class-level inference that trifluoromethylpyridines display enhanced fungicidal activity compared to chlorine-only derivatives further supports its selection over non-fluorinated analogs.

Late-Stage Fragment Diversification

For fragment-to-lead campaigns, the 4,6-dichloro-3-(trifluoromethyl)-7-azaindole core serves as an ideal fragment elaboration point. The orthogonally reactive C-4 and C-6 chlorines enable iterative Pd-catalyzed couplings, while the 3-CF3 group maintains favorable physicochemical space. Procurement of this specific compound, rather than the cheaper 4,6-dichloro analog, eliminates the need for subsequent trifluoromethylation—a step that often requires harsh conditions (e.g., CF3Cu, high temperature) and is incompatible with many functional groups introduced during fragment growth [1].

Bromodomain and Methyl-Lysine Reader Probes

The 7-azaindole scaffold is a recognized adenine isostere for ATP-competitive inhibitors, but the 3-CF3 substitution redirects binding preference toward hydrophobic pockets found in bromodomains and methyl-lysine reader proteins. The dual chlorine handles enable the attachment of peptidomimetic side chains necessary for engaging these protein-protein interaction targets. The class-level metabolic stability conferred by the CF3 group is critical for maintaining probe concentrations in cell culture experiments exceeding 24 hours [1].

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